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Abstract

Bromodomain-containing proteins BRD9 and BRD7 are critical components of distinct
SWI/SNF chromatin remodeling complexes and play pivotal, yet contrasting, roles in gene
regulation and cellular homeostasis. BRD9, a subunit of the non-canonical BAF (ncBAF)
complex, has emerged as an oncogenic driver in several cancers, making it a compelling target
for therapeutic intervention. Conversely, BRD7, a key component of the polybromo-associated
BAF (PBAF) complex, predominantly functions as a tumor suppressor through its interactions
with vital cellular guardians like p53 and BRCAL. This technical guide provides a
comprehensive overview of the core biological functions of BRD9 and BRD7, with a focus on
their roles in signaling pathways, disease pathogenesis, and as targets for drug development.
We present quantitative data on their inhibitors and degraders, detailed experimental protocols
for their study, and visual representations of their molecular interactions and experimental
workflows to facilitate a deeper understanding for researchers in the field.

Introduction to BRD9 and BRD7

Bromodomains are evolutionarily conserved protein modules that recognize and bind to
acetylated lysine residues on histone tails and other proteins. This interaction is a key
mechanism in the epigenetic regulation of gene expression. BRD9 and BRD7 are two such
bromodomain-containing proteins that are integral subunits of the mammalian SWI/SNF
(SWitch/Sucrose Non-Fermentable) family of ATP-dependent chromatin remodeling
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complexes. These complexes utilize the energy from ATP hydrolysis to alter the structure of
chromatin, thereby modulating the accessibility of DNA to transcription factors and other
regulatory proteins.

Despite both being members of the bromodomain family and components of SWI/SNF
complexes, BRD9 and BRD7 are associated with distinct complex subtypes and exhibit
divergent biological functions.

o BRD?9 is a defining subunit of the non-canonical BAF (ncBAF) complex.[1][2] The ncBAF
complex is characterized by the presence of BRD9 and GLTSCR1/1L and the absence of
ARID1A/B subunits.[1] BRD9 has been identified as an oncogene in various cancers,
including synovial sarcoma, malignant rhabdoid tumors, and acute myeloid leukemia (AML),
where its activity is essential for cancer cell proliferation and survival.[3][4]

o BRDY7 is a specific subunit of the PBAF complex, which also includes PBRM1 and ARID2.[5]
[6] In stark contrast to BRD9, BRD7 is widely recognized as a tumor suppressor.[5] Its
expression is frequently downregulated in a multitude of cancers, and it plays a crucial role in
key tumor-suppressive pathways, including those mediated by p53 and BRCAL.[5][7]

This guide will delve into the specific molecular functions, signaling pathways, and disease
relevance of both BRD9 and BRD7, providing a detailed resource for researchers and drug
developers.

Biological Functions of BRD9
Role in the ncBAF Chromatin Remodeling Complex

BRD?9 is an indispensable component of the ncBAF complex, playing both a structural and a
functional role.[3] Its bromodomain recognizes acetylated histones, thereby targeting the
NcBAF complex to specific genomic loci.[8] The ncBAF complex, through the ATPase activity of
its SMARCA4 (BRG1) or SMARCA2 (BRM) subunit, then remodels chromatin to regulate gene
expression.[2] The DUF3512 domain of BRD9 is crucial for the assembly and integrity of the
NcBAF complex.[9] Depletion of BRD9 leads to the disassembly of the ncBAF complex,
highlighting its role as a key scaffolding protein.[10]

Oncogenic Functions and Role in Cancer
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A growing body of evidence implicates BRD9 as a significant contributor to the pathogenesis of
several cancers.

e Synovial Sarcoma: This cancer is characterized by a chromosomal translocation that
produces the SS18-SSX fusion oncoprotein. BRD9 is a component of the SS18-SSX-
containing BAF complexes, and its bromodomain is a critical dependency in synovial
sarcoma cells.[3] BRD9 and SS18-SSX co-localize extensively on the genome, and targeted
degradation of BRD9 leads to the downregulation of oncogenic transcriptional programs and
inhibits tumor growth.[3][11]

e Acute Myeloid Leukemia (AML): BRD9 is overexpressed in AML cells, and its inhibition or
degradation induces myeloid differentiation and reduces leukemia cell proliferation.[8] The
ncBAF complex, through BRD9's ability to sense H3K27ac, plays a crucial role in
maintaining the transcriptional program that underlies AML cell viability.[12]

» Malignant Rhabdoid Tumors: These aggressive pediatric cancers are often driven by
mutations in the SMARCBL1 gene, a core subunit of the cBAF complex. In this context, the
NcBAF complex, and specifically BRD9, becomes a synthetic lethal target.[13]

e Other Cancers: BRD9 has also been implicated in other malignancies, including prostate
cancer and non-small cell lung cancer, often through its role in regulating key oncogenic
signaling pathways.[11]

Signaling Pathways Involving BRD9

BRD9 exerts its influence on cellular processes by modulating various signaling pathways. One
of the key pathways regulated by BRD9 is the c-Myc pathway. In synovial sarcoma, ChlP-seq
data has revealed a significant co-localization of BRD9 and the proto-oncogene c-Myc across
the genome.[11] The degradation of BRD9 leads to a loss of c-Myc from chromatin at these co-
bound regions, resulting in the downregulation of MYC target genes involved in ribosome
biogenesis and cell cycle progression.[11]
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Figure 1: BRD9 and c-Myc Co-regulation Pathway.
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Biological Functions of BRD7
Role in the PBAF Chromatin Remodeling Complex

BRD?7 is a signature subunit of the PBAF (Polybromo-associated BAF) complex, a distinct
subclass of the SWI/SNF family.[5][6] The PBAF complex is characterized by the presence of
BRD7, PBRM1, and ARID2.[5] BRD7 plays a crucial role in the assembly of the PBAF complex,
acting as a bridge between the catalytic subunit BRG1 (SMARCAA4) and other subunits.[14]
The bromodomain of BRD7 binds to acetylated histones, thereby targeting the PBAF complex
to specific genomic locations to regulate gene expression.[5]

Tumor Suppressor Functions

BRD?7 is widely recognized as a tumor suppressor gene, with its expression being frequently
downregulated or lost in a variety of cancers, including breast, ovarian, nasopharyngeal, and
colorectal carcinomas.[5] Its tumor-suppressive functions are mediated through several
mechanisms:

« Interaction with p53: BRD7 is a critical co-factor for the tumor suppressor protein p53.[5][15]
BRD?7 physically interacts with p53 and is required for the efficient p53-mediated
transcription of a subset of its target genes, such as the cell cycle inhibitor p21 (CDKN1A).[5]
[16][17] This interaction is crucial for inducing oncogene-induced senescence, a key barrier
to tumor progression.[15]

« Interaction with BRCA1: BRD7 is a direct binding partner of BRCA1, a key protein in DNA
repair and tumor suppression.[7] BRD7 is required for BRCA1-mediated transcriptional
regulation of genes like the estrogen receptor a (ERa).[7] Depletion of BRD7 can lead to
resistance to anti-estrogen therapies in breast cancer.[5]

e Regulation of Cell Cycle and Apoptosis: BRD7 can inhibit cell cycle progression from the G1
to the S phase and promote apoptosis.[5] It achieves this by regulating the expression of key
cell cycle and apoptosis-related genes.

Signaling Pathways Involving BRD7

BRD7's role as a tumor suppressor is intrinsically linked to its involvement in critical signaling
pathways that control cell fate.
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e p53 Signaling Pathway: Upon cellular stress, such as DNA damage or oncogene activation,
p53 is activated. BRD7 interacts with p53 and the histone acetyltransferase p300, and is
recruited to the promoters of p53 target genes.[15] This facilitates histone acetylation and
enhances the transcriptional activation of genes like CDKN1A (p21), which leads to cell cycle
arrest, and other genes involved in apoptosis and senescence.[5][16][17]
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Figure 2: BRD7 in the p53 Signaling Pathway.
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» BRCALI Signaling Pathway: BRD7 directly interacts with BRCA1 and is essential for the
recruitment of BRCAL1 and the transcription factor Oct-1 to the promoter of the estrogen
receptor a (ESR1) gene.[7] This regulatory axis is critical for the expression of ERa and the
sensitivity of breast cancer cells to anti-estrogen therapy.[5]

Quantitative Data Summary

The development of small molecule inhibitors and degraders targeting bromodomains has
provided powerful tools to probe their functions and offers promising therapeutic avenues. The
following tables summarize key quantitative data for selected BRD9 and BRD7 modulators.

Table 1: Quantitative Data for BRD9 Inhibitors and
Degraders

Compoun IC50 / Assay CellLine/ Referenc
Type Target(s)
d DC50/Kd Type System e
o IC50: 50 .
I-BRD9 Inhibitor BRD9 M TR-FRET In vitro [11]
n
BROMOsc i
BRD7 pKd: 6.4 In vitro [11]
an
>700-fold
) ] BROMOsc ]
BET family  selective In vitro [11]
an
for BRD9
o IC50: 48.9 Biochemic )
BI-7273 Inhibitor BRD9 In vitro [18]
UM al Assay
BI-9564 Inhibitor BRD9 Kd: 19 nM In vitro [19]
BRD7 Kd: 117 nM - In vitro [19]
Degrader IC50: 56.6
dBRD9 BRD9 MOLM-13  [20]
(PROTAC) nM
Degrader DC50: 90 HiBIT
DBr-1 BRD9 HEK293 [21]
(PROTAC) nM assay
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ble 2: o : hibi

Compoun IC50/Kil Assay CellLine/ Referenc
Type Target(s)
d Kd Type System e
. bromoKdE ]
1-78 Inhibitor BRD7 Kd: 290 nM In vitro [19]
LECT
bromoKdE )
BRD9 Kd: 650 nM In vitro [19]
LECT
- bromoKdE _
2-77 Inhibitor BRD7 Kd: 340 nM In vitro [19]
LECT
bromoKdE )
BRD9 Kd: 655 nM In vitro [19]
LECT
IC50: 5.4 Competitiv )
BRD7 In vitro [19]
UM e FP
IC50: >300  Competitiv ]
BRD9 In vitro [19]
UM e FP

Key Experimental Protocols

This section provides detailed methodologies for two fundamental techniques used to study the

functions of BRD9 and BRD7: Chromatin Immunoprecipitation followed by Sequencing (ChlP-

seq) and Co-Immunoprecipitation (Co-IP).

Protocol: Chromatin Immunoprecipitation followed by
Sequencing (ChiP-seq) for BRD9

This protocol is adapted for identifying the genome-wide binding sites of BRD9 in a synovial

sarcoma cell line like HSSYII, where BRD9 may be endogenously tagged with an epitope like

3xHA.[3]

Materials:

e HSSYII cells with 3xHA-tagged endogenous BRD9
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e Formaldehyde (37%)
e Glycine
o Cell lysis buffer (e.g., for nuclear extraction)
e Micrococcal nuclease or sonicator for chromatin fragmentation
e Anti-HA antibody (ChlIP-grade)
e Protein A/G magnetic beads
o Wash buffers (low salt, high salt, LiCl)
 Elution buffer
e Proteinase K
» Reagents for DNA purification
o Reagents for NGS library preparation
Procedure:
e Cell Cross-linking:
o Culture HSSYII-BRD9-3xHA cells to ~80-90% confluency.

o Add formaldehyde directly to the culture medium to a final concentration of 1% and
incubate for 10 minutes at room temperature to cross-link proteins to DNA.

o Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM
and incubate for 5 minutes.

o Wash cells twice with ice-cold PBS.
e Cell Lysis and Chromatin Fragmentation:

o Harvest cells and perform nuclear extraction using appropriate lysis buffers.
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o Resuspend the nuclear pellet in a suitable buffer and fragment the chromatin to an
average size of 200-500 bp. This can be achieved by enzymatic digestion with
micrococcal nuclease or by mechanical shearing using a sonicator.

e Immunoprecipitation:

o Pre-clear the chromatin lysate by incubating with Protein A/G beads to reduce non-specific
binding.

o Incubate the pre-cleared chromatin overnight at 4°C with an anti-HA antibody.
o Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
e Washing and Elution:

o Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-
specifically bound proteins.

o Elute the chromatin complexes from the beads using an elution buffer.
o Reverse Cross-linking and DNA Purification:

o Reverse the formaldehyde cross-links by incubating the eluate at 65°C overnight.

o Treat with RNase A and Proteinase K to remove RNA and proteins.

o Purify the DNA using a standard DNA purification kit or phenol-chloroform extraction.
 Library Preparation and Sequencing:

o Prepare a sequencing library from the purified ChlP DNA.

o Perform high-throughput sequencing.
e Data Analysis:

o Align sequencing reads to the reference genome.

o Perform peak calling to identify genomic regions enriched for BRD9 binding.
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Figure 3: ChIP-seq Experimental Workflow for BRD9.
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Protocol: Co-iImmunoprecipitation (Co-IP) of BRD7 and
p53

This protocol is designed to validate the interaction between endogenous BRD7 and p53 in a
cell line such as MCF-7 (human breast cancer cell line with wild-type p53).[18]

Materials:

MCE-7 cells

e Co-IP lysis buffer (non-denaturing)

e Anti-BRD7 antibody (for immunoprecipitation)

¢ Anti-p53 antibody (for western blotting)

o Normal rabbit/mouse IgG (as a negative control)

e Protein A/G magnetic beads

o Wash buffer

o SDS-PAGE sample buffer

o Reagents and equipment for western blotting

Procedure:

e Cell Lysate Preparation:

o Culture MCF-7 cells to ~80-90% confluency.

o Wash cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer
containing protease inhibitors.

o Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing
the protein lysate.
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e Pre-clearing the Lysate:

o Add Protein A/G magnetic beads to the lysate and incubate to reduce non-specific binding
of proteins to the beads.

o Pellet the beads and transfer the supernatant (pre-cleared lysate) to a new tube.
e Immunoprecipitation:

o Incubate the pre-cleared lysate with an anti-BRD7 antibody or a control IgG overnight at
4°C with gentle rotation.

o Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate to allow the
beads to bind to the antibody.

e Washing:

o Pellet the beads and discard the supernatant.

o Wash the beads several times with Co-IP wash buffer to remove unbound proteins.
o Elution and Western Blotting:

o Elute the proteins from the beads by resuspending them in SDS-PAGE sample buffer and
boiling.

o Separate the eluted proteins by SDS-PAGE.
o Transfer the proteins to a PVDF membrane.
o Probe the membrane with an anti-p53 antibody to detect co-immunoprecipitated p53.

o Also, probe a separate blot with an anti-BRD7 antibody to confirm the successful
immunoprecipitation of BRD7.

Conclusion
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BRD9 and BRD7, while both members of the bromodomain-containing protein family and
integral components of SWI/SNF complexes, exhibit profoundly different biological functions.
BRD9, as a subunit of the ncBAF complex, has been firmly established as an oncogenic factor
in several cancers, making it a high-priority target for the development of novel anti-cancer
therapies. The availability of potent and selective inhibitors and degraders of BRD9 has
enabled a deeper understanding of its role in transcriptional regulation and has shown
promising preclinical activity.

In contrast, BRD7, a component of the PBAF complex, acts as a tumor suppressor, primarily
through its interactions with the p53 and BRCAL pathways. Its frequent downregulation in
tumors suggests that strategies to restore its function or expression could have therapeutic
potential.

The continued investigation into the distinct roles of these two proteins will undoubtedly
uncover further intricacies of chromatin remodeling in health and disease. The tools and
protocols outlined in this guide are intended to facilitate this research, ultimately paving the way
for the development of more effective and targeted therapies for a range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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